molecular formula C19H17FN2OS B2473205 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034344-46-0

3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2473205
CAS No.: 2034344-46-0
M. Wt: 340.42
InChI Key: WTKSGZWDMZDEIS-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is an organic compound that features a fluorophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and thiophenyl-pyridinyl intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
  • 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro- and bromo- counterparts.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-17-6-2-1-4-14(17)7-8-18(23)22-12-15-5-3-10-21-19(15)16-9-11-24-13-16/h1-6,9-11,13H,7-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKSGZWDMZDEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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